![molecular formula C15H14BrNO3S B2999358 N-(3-bromophenyl)-2-tosylacetamide CAS No. 881797-97-3](/img/structure/B2999358.png)
N-(3-bromophenyl)-2-tosylacetamide
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Overview
Description
N-(3-bromophenyl)-2-tosylacetamide, commonly known as BTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTA has been found to have a wide range of applications, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like enoyl- [acyl-carrier-protein] reductase [nadh] in organisms like mycobacterium tuberculosis .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation .
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially affect various biochemical pathways.
Pharmacokinetics
A study on a similar compound, 1-(3′-bromophenyl)-heliamine, showed that it reached a maximum concentration (cmax) of 56865 ± 12214 ng/mL 100 ± 045 h after oral administration .
Result of Action
Similar compounds have been known to inhibit the growth of xenografts and reduce the number of microvessels .
Action Environment
It’s worth noting that the success of suzuki–miyaura (sm) coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Advantages and Limitations for Lab Experiments
One of the main advantages of BTA is its high potency and selectivity. BTA has been found to have a high affinity for its target proteins, making it an effective therapeutic agent. Additionally, BTA has been found to have low toxicity, making it a safe candidate for use in clinical trials. However, one of the limitations of BTA is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of BTA. One potential direction is the development of novel derivatives of BTA with improved solubility and potency. Additionally, further studies are needed to investigate the potential use of BTA in the treatment of other diseases, such as neurodegenerative diseases and viral infections. Finally, the development of new drug delivery systems for BTA could improve its efficacy and reduce its toxicity.
Conclusion
In conclusion, BTA is a promising chemical compound with a range of potential applications in the field of medicinal chemistry. Its unique properties, including its high potency and selectivity, make it an attractive candidate for further study. Further research is needed to fully understand the mechanism of action of BTA and its potential use in the treatment of various diseases.
Synthesis Methods
BTA can be synthesized through a multistep process involving the reaction of 3-bromophenylamine with tosyl chloride, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization to obtain pure BTA. This synthesis method has been extensively studied and optimized to produce high yields of BTA with excellent purity.
Scientific Research Applications
BTA has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. One of the most promising applications of BTA is in the treatment of cancer. BTA has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, BTA has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-(3-bromophenyl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c1-11-5-7-14(8-6-11)21(19,20)10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAWWIUXWXRDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-tosylacetamide |
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